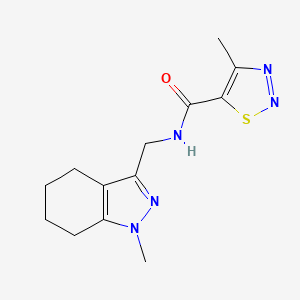

4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37. The purity is usually 95%.

BenchChem offers high-quality 4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL3440363, also known as 4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide:

Cancer Research

CHEMBL3440363 has shown potential in cancer research, particularly in targeting bromodomain-containing proteins like BRD4. BRD4 is involved in the regulation of gene expression and has been implicated in various cancers. Inhibiting BRD4 can disrupt cancer cell growth and proliferation .

Epigenetic Studies

The compound is valuable in epigenetic studies due to its ability to modulate the activity of bromodomains. Bromodomains are epigenetic readers that recognize acetylated lysine residues on histone tails, influencing chromatin structure and gene expression. CHEMBL3440363 can help in understanding the role of bromodomains in gene regulation .

Neurodegenerative Disease Research

Research into neurodegenerative diseases like Alzheimer’s and Parkinson’s disease can benefit from CHEMBL3440363. Bromodomain inhibitors have been explored for their potential to modulate neuroinflammation and neurodegeneration, offering a new avenue for therapeutic development .

Inflammatory Disease Research

CHEMBL3440363 can be used in the study of inflammatory diseases. Bromodomain inhibitors have shown promise in reducing inflammation by modulating the expression of pro-inflammatory genes. This makes the compound a candidate for exploring treatments for conditions like rheumatoid arthritis and inflammatory bowel disease .

Cardiovascular Disease Research

The compound’s role in regulating gene expression through bromodomain inhibition can also be applied to cardiovascular diseases. By influencing the expression of genes involved in heart function and pathology, CHEMBL3440363 may contribute to the development of new treatments for heart diseases .

Virology

In virology, CHEMBL3440363 can be used to study the interaction between viral proteins and host cell chromatin. Some viruses exploit host bromodomains to facilitate their replication. Inhibiting these interactions can provide insights into viral life cycles and lead to the development of antiviral therapies .

Drug Development and Screening

CHEMBL3440363 serves as a useful tool in drug development and screening processes. Its ability to inhibit bromodomains makes it a candidate for high-throughput screening assays aimed at discovering new therapeutic agents targeting epigenetic regulators .

Molecular Biology Research

In molecular biology, CHEMBL3440363 can be used to dissect the mechanisms of gene regulation and chromatin dynamics. By inhibiting specific bromodomains, researchers can study the effects on transcriptional regulation and chromatin remodeling, providing deeper insights into cellular processes .

Mécanisme D'action

Mode of Action

Compounds with similar structures have been found to exhibit diverse biological activities . For instance, imidazole-containing compounds have shown a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

For example, imidazole-containing compounds have been found to modulate a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

Propriétés

IUPAC Name |

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-8-12(20-17-15-8)13(19)14-7-10-9-5-3-4-6-11(9)18(2)16-10/h3-7H2,1-2H3,(H,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZCFECPKCSBIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NN(C3=C2CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)

![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)